molecular formula C16H15ClN2O6 B4915371 N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide

N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B4915371
M. Wt: 366.75 g/mol
InChI Key: KYVDYCIBVZHDHE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide is an organic compound that features a benzamide core substituted with a 4-chloro-2-nitrophenyl group and three methoxy groups at the 3, 4, and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.

    Acylation: The 4-chloro-2-nitroaniline is then acylated with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Reduction: The major product is N-(4-amino-2-nitrophenyl)-3,4,5-trimethoxybenzamide.

    Substitution: The major products depend on the nucleophile used, resulting in compounds like N-(4-alkylamino-2-nitrophenyl)-3,4,5-trimethoxybenzamide.

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-nitrophenyl)-3,4,5-trimethoxybenzamide
  • N-(4-fluoro-2-nitrophenyl)-3,4,5-trimethoxybenzamide
  • N-(4-methyl-2-nitrophenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O6/c1-23-13-6-9(7-14(24-2)15(13)25-3)16(20)18-11-5-4-10(17)8-12(11)19(21)22/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVDYCIBVZHDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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